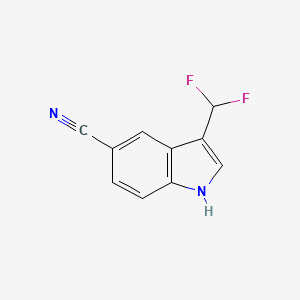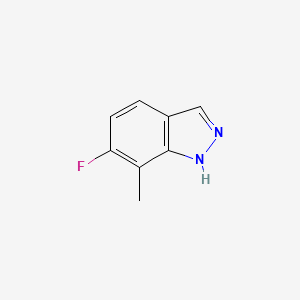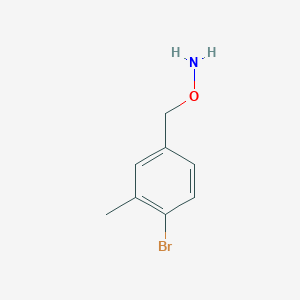
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.
Final Coupling: The azetidine and pyrazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into more reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrazole or azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agrochemicals: It may be used in the development of pesticides or herbicides.
Materials Science: The compound may be utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-3-yloxy)-1H-pyrazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-pyrazole: Lacks the azetidin-3-yloxy group.
4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Has an ethyl group instead of the 2-methylpropyl group.
Uniqueness
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of both the azetidin-3-yloxy and 2-methylpropyl groups. These structural features may confer specific properties, such as enhanced binding affinity or selectivity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17N3O/c1-8(2)6-13-7-10(5-12-13)14-9-3-11-4-9/h5,7-9,11H,3-4,6H2,1-2H3 |
Clé InChI |
QYRLOKDUMXLMPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)


![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)







